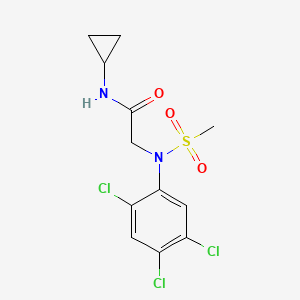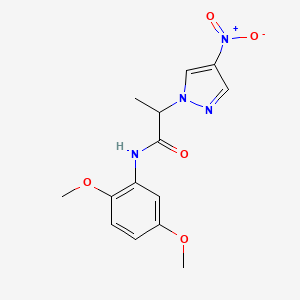![molecular formula C27H26ClN5O2S2 B4218449 1-(4a,10a-Dihydrophenothiazin-10-yl)-2-[[4-(4-chlorophenyl)-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B4218449.png)
1-(4a,10a-Dihydrophenothiazin-10-yl)-2-[[4-(4-chlorophenyl)-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Vue d'ensemble
Description
1-(4a,10a-Dihydrophenothiazin-10-yl)-2-[[4-(4-chlorophenyl)-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone is a complex organic compound that features a phenothiazine core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the triazole ring, morpholine moiety, and chlorophenyl group, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4a,10a-Dihydrophenothiazin-10-yl)-2-[[4-(4-chlorophenyl)-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Introduction of the Morpholine Moiety: The morpholine group is added via nucleophilic substitution, typically using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenothiazine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles for Substitution: Amines, thiols, alkoxides
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions
Dihydro and Tetrahydro Derivatives: From reduction reactions
Substituted Phenothiazines: From nucleophilic substitution reactions
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. The presence of the triazole ring and phenothiazine core suggests possible activity against various biological targets, including enzymes and receptors.
Medicine
Medicinally, the compound is investigated for its potential therapeutic effects. Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, and this compound may exhibit similar activities.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4a,10a-Dihydrophenothiazin-10-yl)-2-[[4-(4-chlorophenyl)-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The triazole ring and phenothiazine core are crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A phenothiazine derivative with antipsychotic properties.
Trifluoperazine: Another phenothiazine derivative used as an antipsychotic.
Morpholine Derivatives: Compounds containing the morpholine moiety, used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of 1-(4a,10a-Dihydrophenothiazin-10-yl)-2-[[4-(4-chlorophenyl)-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the triazole ring, morpholine moiety, and chlorophenyl group in a single molecule makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-(4a,10a-dihydrophenothiazin-10-yl)-2-[[4-(4-chlorophenyl)-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN5O2S2/c28-19-9-11-20(12-10-19)32-25(17-31-13-15-35-16-14-31)29-30-27(32)36-18-26(34)33-21-5-1-3-7-23(21)37-24-8-4-2-6-22(24)33/h1-12,21,23H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPRRCLKFIYENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N4C5C=CC=CC5SC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4218383.png)
![N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B4218386.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4218402.png)
![N-ethyl-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B4218410.png)
![4-chloro-N-(2-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4218411.png)
![3-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B4218417.png)
![ethyl 1-[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4218423.png)

![2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DICYCLOHEXYLACETAMIDE](/img/structure/B4218442.png)
![2-(4-methoxyphenyl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B4218455.png)
![4-[4-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]anilino]-4-oxobutanoic acid](/img/structure/B4218456.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4218467.png)
![2-{4-[(tert-butylamino)methyl]-2-ethoxyphenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B4218470.png)
